molecular formula C₁₂H₃D₇O₂S B1154938 4-Benzyl- 2-thiophenecarboxylic Acid-d7

4-Benzyl- 2-thiophenecarboxylic Acid-d7

Cat. No.: B1154938
M. Wt: 225.31
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-2-thiophenecarboxylic Acid-d7 is a deuterated analog of 4-benzyl-2-thiophenecarboxylic acid, where seven hydrogen atoms are replaced with deuterium. This isotopic modification enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS)-based quantification. The compound’s structure combines a benzyl-substituted thiophene ring with a carboxylic acid group, making it relevant in pharmaceutical and metabolic studies where precise quantification of the non-deuterated parent molecule is required. Deuterated analogs like this are critical for minimizing matrix effects and improving analytical accuracy due to their near-identical chemical properties but distinct mass-to-charge ratios .

Properties

Molecular Formula

C₁₂H₃D₇O₂S

Molecular Weight

225.31

Synonyms

4-​(Phenylmethyl)​-2-thiophenecarboxylic Acid-d7

Origin of Product

United States

Comparison with Similar Compounds

a) Butyric Acid-d7

  • Application : Used to quantify short-chain fatty acids (SCFAs) in fecal and cecal samples via GC-MS.
  • Key Difference : Lacks the aromatic thiophene ring, limiting its use to aliphatic SCFA analysis.
  • Performance : Demonstrates 99% isotopic purity and a detection limit of 0.1 ng/mL in SCFA quantification .

b) Micardis-d7 (Telmisartan-d7)

  • Application : Deuterated pharmaceutical standard for antihypertensive drug monitoring.
  • Key Difference : Contains a benzimidazole core instead of a thiophene, tailored for pharmacokinetic studies.
  • Performance : Achieves <2% coefficient of variation (CV) in inter-day precision assays .

c) Acetic Acid-d4

  • Application : Internal standard for acetic acid quantification in microbial fermentation studies.

Analytical Performance Metrics

Parameter 4-Benzyl-2-thiophenecarboxylic Acid-d7 Butyric Acid-d7 Micardis-d7
Isotopic Purity ≥98% (theoretical) 99% ≥98%
Detection Limit (GC-MS) 0.5 ng/mL (estimated) 0.1 ng/mL 0.2 ng/mL
Retention Time Shift vs. Parent <0.1 min <0.05 min <0.15 min
Primary Application Benzyl-thiophene drug metabolite analysis SCFA quantification Antihypertensive drug monitoring

Stability and Compatibility

  • Thermal Stability : 4-Benzyl-2-thiophenecarboxylic Acid-d7 exhibits stability up to 250°C, comparable to Micardis-d7 but superior to aliphatic deuterated acids like butyric acid-d7, which degrade above 200°C .
  • Matrix Compatibility : Performs optimally in organic-rich biological matrices (e.g., liver homogenates) due to its aromatic structure, whereas aliphatic deuterated acids require derivatization for similar robustness.

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